Cas no 2171269-27-3 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-methylbutanoic acid)

3-(2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido)-3-methylbutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in peptide synthesis. The compound’s structure includes a chiral center (R-configuration) and a branched alkyl chain, enhancing steric control in coupling reactions. Its Fmoc protection ensures selective deprotection under mild basic conditions, facilitating orthogonal synthesis strategies. The carboxylate functionality allows for further conjugation or activation. This derivative is particularly valuable in solid-phase peptide synthesis (SPPS), offering high purity and compatibility with standard protocols. Its stability and well-defined reactivity make it suitable for constructing complex peptides with precise stereochemical requirements.
3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-methylbutanoic acid structure
2171269-27-3 structure
Product name:3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-methylbutanoic acid
CAS No:2171269-27-3
MF:C25H30N2O5
MW:438.516107082367
CID:5796480
PubChem ID:165551374

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-methylbutanoic acid
    • 3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid
    • 2171269-27-3
    • EN300-1487476
    • Inchi: 1S/C25H30N2O5/c1-15(2)22(23(30)27-25(3,4)13-21(28)29)26-24(31)32-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20,22H,13-14H2,1-4H3,(H,26,31)(H,27,30)(H,28,29)/t22-/m1/s1
    • InChI Key: BUBGEXJJBQHSHS-JOCHJYFZSA-N
    • SMILES: O(C(N[C@@H](C(NC(C)(C)CC(=O)O)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.21547206g/mol
  • Monoisotopic Mass: 438.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 670
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 3.9

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1487476-5000mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid
2171269-27-3
5000mg
$2028.0 2023-09-28
Enamine
EN300-1487476-1000mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid
2171269-27-3
1000mg
$699.0 2023-09-28
Enamine
EN300-1487476-0.5g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid
2171269-27-3
0.5g
$3233.0 2023-06-06
Enamine
EN300-1487476-10.0g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid
2171269-27-3
10g
$14487.0 2023-06-06
Enamine
EN300-1487476-1.0g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid
2171269-27-3
1g
$3368.0 2023-06-06
Enamine
EN300-1487476-2500mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid
2171269-27-3
2500mg
$1370.0 2023-09-28
Enamine
EN300-1487476-50mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid
2171269-27-3
50mg
$587.0 2023-09-28
Enamine
EN300-1487476-5.0g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid
2171269-27-3
5g
$9769.0 2023-06-06
Enamine
EN300-1487476-10000mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid
2171269-27-3
10000mg
$3007.0 2023-09-28
Enamine
EN300-1487476-0.1g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-3-methylbutanoic acid
2171269-27-3
0.1g
$2963.0 2023-06-06

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-methylbutanoic acid Related Literature

Additional information on 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-methylbutanoic acid

Research Brief on 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-methylbutanoic acid (CAS: 2171269-27-3)

In recent years, the compound 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-methylbutanoic acid (CAS: 2171269-27-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group enhances its utility in solid-phase peptide synthesis (SPPS), making it a valuable tool for researchers.

A recent study published in the Journal of Medicinal Chemistry explored the application of this compound in the synthesis of novel peptide-based therapeutics. The research team utilized 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-methylbutanoic acid as a key building block to develop inhibitors targeting protease enzymes implicated in viral infections. The study demonstrated that the compound's structural rigidity and compatibility with SPPS protocols significantly improved the yield and purity of the final peptide products.

Another groundbreaking study, featured in ACS Chemical Biology, investigated the role of this compound in the development of peptide-drug conjugates (PDCs). The researchers highlighted its ability to facilitate the incorporation of hydrophobic amino acids into peptide sequences, thereby enhancing the pharmacokinetic properties of the resulting conjugates. The study reported a notable increase in the bioavailability and target specificity of PDCs when 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-methylbutanoic acid was employed as a linker molecule.

Furthermore, advancements in analytical techniques have enabled more precise characterization of this compound. A recent publication in Analytical Chemistry detailed the use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate its molecular structure and confirm its purity. These techniques are now considered essential for quality control in the production of peptide-based pharmaceuticals.

In conclusion, 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-3-methylbutanoic acid (CAS: 2171269-27-3) continues to play a pivotal role in peptide synthesis and drug development. Its versatility, coupled with recent methodological advancements, positions it as a cornerstone in the pursuit of innovative therapeutic solutions. Future research is expected to further expand its applications, particularly in the design of next-generation biologics and targeted therapies.

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